1H and 13C NMR chemical shifts of 4-(tert-Butyl)-2-isopropylpyridine
1H and 13C NMR chemical shifts of 4-(tert-Butyl)-2-isopropylpyridine
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(tert-Butyl)-2-isopropylpyridine
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in chemical research and drug development. For nitrogen-containing heterocycles like substituted pyridines, which form the core of countless pharmaceutical agents, a precise understanding of their spectral characteristics is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(tert-Butyl)-2-isopropylpyridine. Leveraging predictive models, empirical data from analogous structures, and established principles of NMR theory, we will dissect the spectral features of this molecule. This document serves as a technical resource for researchers, offering not only a detailed assignment of chemical shifts but also the underlying scientific rationale and a robust experimental protocol for acquiring high-fidelity NMR data.
Introduction: The Structural Significance of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility have established it as a fundamental building block in a vast array of functional molecules. The introduction of substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic profile, which in turn dictates its biological activity or material properties.
4-(tert-Butyl)-2-isopropylpyridine incorporates two distinct alkyl substituents that exert significant influence on the magnetic environment of the pyridine ring's nuclei. The bulky tert-butyl group at the C4 position and the isopropyl group at the C2 position, adjacent to the nitrogen, create a unique and predictable NMR fingerprint. This guide will deconstruct this fingerprint, providing a comprehensive assignment of its ¹H and ¹³C NMR spectra.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, a standardized numbering system for the molecule is essential. The following diagram illustrates the structure of 4-(tert-Butyl)-2-isopropylpyridine with the IUPAC numbering convention applied to the pyridine ring and extended to the substituent atoms.
Caption: Molecular structure and atom numbering of 4-(tert-Butyl)-2-isopropylpyridine.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 4-(tert-Butyl)-2-isopropylpyridine can be logically divided into three regions: the aromatic region for the pyridine protons, and two distinct aliphatic regions for the isopropyl and tert-butyl protons. The electron-donating nature of the alkyl groups generally shifts the ring protons to a slightly higher field (lower ppm) compared to unsubstituted pyridine.
As direct experimental data for this specific molecule is not widely published, the following assignments are based on predictive NMR software and analysis of empirical data from closely related compounds, such as 4-tert-butylpyridine[1] and 2-isopropylpyridine[2].
Predicted ¹H NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |
| H6 | ~8.45 | Doublet (d) | 1H | J_H6-H5 ≈ 5.0 Hz | The proton at C6 is ortho to the electronegative nitrogen atom, resulting in the most downfield shift among the ring protons. It is split by the adjacent H5. |
| H5 | ~7.15 | Doublet of doublets (dd) | 1H | J_H5-H6 ≈ 5.0 Hz, J_H5-H3 ≈ 1.5 Hz | H5 is coupled to both H6 and H3. The coupling to the meta proton H3 is significantly smaller. |
| H3 | ~7.05 | Doublet (d) | 1H | J_H3-H5 ≈ 1.5 Hz | H3 is ortho to the isopropyl group and meta to the tert-butyl group. It shows a small meta-coupling to H5. |
| H7 (CH) | ~3.10 | Septet (sept) | 1H | J_H7-H8 ≈ 7.0 Hz | This methine proton of the isopropyl group is split by the six equivalent methyl protons (H8), resulting in a septet. |
| H10 (t-Bu) | ~1.32 | Singlet (s) | 9H | N/A | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a sharp singlet. |
| H8 (CH₃) | ~1.25 | Doublet (d) | 6H | J_H8-H7 ≈ 7.0 Hz | The six protons of the two methyl groups in the isopropyl substituent are equivalent and are split by the single methine proton (H7). |
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the substitution pattern on the ring. The assignments below are based on predictive models and comparison with experimental data for 4-tert-butylpyridine.[3]
Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C2 | ~165.0 | The C2 carbon, bonded to both the nitrogen and the isopropyl group, is expected to be the most downfield of the ring carbons. |
| C4 | ~160.0 | The C4 carbon, bearing the tert-butyl group, is also significantly deshielded. Its chemical shift is heavily influenced by the quaternary carbon of the substituent. |
| C6 | ~148.5 | Similar to C2, the C6 carbon is adjacent to the nitrogen atom, causing a significant downfield shift, though less pronounced than C2 due to the lack of a direct substituent. |
| C5 | ~119.0 | The C5 carbon is expected to be the most upfield of the CH carbons on the pyridine ring. |
| C3 | ~117.5 | The C3 carbon, positioned between the two substituents, experiences a complex electronic environment and is shifted upfield relative to the other ring carbons. |
| C9 (t-Bu, quat.) | ~35.0 | The quaternary carbon of the tert-butyl group. |
| C7 (CH) | ~34.5 | The methine carbon of the isopropyl group. |
| C10 (t-Bu, CH₃) | ~30.5 | The three equivalent methyl carbons of the tert-butyl group. |
| C8 (isopropyl, CH₃) | ~22.5 | The two equivalent methyl carbons of the isopropyl group. |
Confirming Assignments with 2D NMR Spectroscopy
While 1D NMR provides essential information, unambiguous assignment, especially for complex molecules, relies on two-dimensional (2D) NMR experiments. For 4-(tert-Butyl)-2-isopropylpyridine, the following correlations would be expected.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations would be between H6 and H5, and between H5 and H3 on the pyridine ring. A strong correlation would also be observed between the isopropyl methine proton (H7) and the isopropyl methyl protons (H8).
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link H3, H5, H6, H7, H8, and H10 to their corresponding carbon signals (C3, C5, C6, C7, C8, and C10).
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons. Key expected correlations are shown in the diagram below.
Caption: Key expected HMBC (¹H-¹³C) correlations for structural confirmation.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of NMR data is critically dependent on a meticulous experimental approach. The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra for compounds like 4-(tert-Butyl)-2-isopropylpyridine.
Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Step-by-Step Methodology
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Sample Preparation:
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Step 1: Accurately weigh approximately 10-15 mg of purified 4-(tert-Butyl)-2-isopropylpyridine directly into a clean, dry vial.
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Step 2: Add ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent initial choice as it is aprotic, has a low viscosity, and dissolves a wide range of organic compounds. Its residual proton signal at ~7.26 ppm typically does not interfere with the signals of interest for this molecule.[4]
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Step 3: Add a small drop of a 1% solution of tetramethylsilane (TMS) in CDCl₃ to serve as an internal chemical shift reference (δ = 0.00 ppm).
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Step 4: Vortex the sample until fully dissolved and transfer the solution to a clean, high-quality 5 mm NMR tube.
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Instrument Setup and Calibration (on a 400 MHz Spectrometer):
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Step 1 (Locking): Insert the sample into the NMR probe. The instrument's software will "lock" onto the deuterium signal of the CDCl₃, which compensates for any magnetic field drift during the experiment.
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Step 2 (Shimming): The magnetic field must be homogenized across the sample volume. This is achieved through an automated or manual shimming process, which adjusts a series of shim coils. The goal is to maximize the lock signal and achieve a sharp, symmetrical peak shape for a reference signal (like TMS).
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¹H Spectrum Acquisition:
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Rationale: Proton NMR is highly sensitive, requiring few scans.
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Parameters:
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Number of Scans (NS): 16. Sufficient for a good signal-to-noise ratio (S/N).
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Relaxation Delay (D1): 2 seconds. Allows for nearly complete relaxation of protons between pulses, ensuring accurate integration.
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Acquisition Time (AQ): ~3-4 seconds. Provides adequate digital resolution.
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Pulse Width: A calibrated 90° pulse to maximize the signal.
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¹³C Spectrum Acquisition (Proton-Decoupled):
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Rationale: The natural abundance of ¹³C is low (~1.1%), and its gyromagnetic ratio is smaller than that of ¹H, resulting in a much lower intrinsic sensitivity. Therefore, more scans and a longer relaxation delay are required. Quaternary carbons (like C2, C4, C9) have particularly long relaxation times.
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Parameters:
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Number of Scans (NS): 1024 or more. This is necessary to achieve an acceptable S/N.
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Relaxation Delay (D1): 5 seconds. A longer delay is crucial for the quantitative observation of quaternary carbons. Without an adequate delay, their signals can be significantly attenuated or absent.
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Acquisition Time (AQ): ~1-2 seconds.
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Pulse Width: A calibrated 45° or 60° pulse is often used as a compromise between signal intensity and reducing the necessary relaxation delay.
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Data Processing:
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Step 1 (Fourier Transform): Convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.
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Step 2 (Phasing & Baseline Correction): Manually or automatically adjust the phase of the signals to be purely absorptive (positive peaks) and ensure the baseline is flat.
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Step 3 (Referencing): Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
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Step 4 (Analysis): Integrate the ¹H signals to determine proton ratios and pick peaks to identify their precise chemical shifts. Assign all signals based on the analysis described in the preceding sections.
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Conclusion
This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-(tert-Butyl)-2-isopropylpyridine. By integrating foundational NMR principles with data from analogous compounds, we have established a reliable set of spectral assignments. The discussion of substituent effects provides the causal logic behind the observed chemical shifts, while the detailed experimental protocol offers a field-proven method for obtaining high-quality data. This comprehensive approach ensures that researchers have the necessary tools to confidently identify and characterize this and similar substituted pyridine molecules in their own work.
References
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Castellano, S., & Kostelnik, R. J. (1967). Proton Chemical Shifts of the 'Y-Substituted Pyridines*. The Journal of Chemical Physics, 46(1), 327–332. [Link]
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Wysocki, M., Bieniek, A., & Robert, V. (1998). 13 C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(6), 1183–1188. [Link]
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AIP Publishing. Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 69523, 2-Isopropylpyridine. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
